Scientific Field: Environmental Sciences
Summary of Application: 1,4-Bis(bromomethyl)benzene is used in the fabrication of benzene rings containing porous polymer materials (B-PPMs).
Methods of Application: The B-PPMs are synthesized via a condensation reaction of two inexpensive monomers, namely tetraphenylsilane and 1,4-bis(bromomethyl)benzene.
Results or Outcomes: The B-PPM-2, one of the B-PPMs, exhibits the best CO2 adsorption amount of 67 cm3·g−1 at 273 K and 1 bar.
Scientific Field: Organic Chemistry
Summary of Application: 1,4-Bis(bromomethyl)benzene is used in the synthesis of coumarin derivatives.
Scientific Field: Chemical Engineering
Summary of Application: 1,4-Bis(bromomethyl)benzene is used as an adsorbent for the purification of aromatic hydrocarbons.
Scientific Field: Analytical Chemistry
Summary of Application: 1,4-Bis(bromomethyl)benzene is used in chromatographic separation techniques.
Methods of Application: The compound is separated on a Newcrom R1 HPLC column.
Summary of Application: 1,4-Bis(bromomethyl)benzene is used in the synthesis of α,α’-Dibromo-p-xylene.
Summary of Application: 1,4-Bis(bromomethyl)benzene is used in the synthesis of 1,4-BIS- (1,2-DIBROMOETHYL)-BENZENE.
1,4-Bis(bromomethyl)benzene, also known as α,α'-dibromo-p-xylene, is an organic compound with the molecular formula and a molecular weight of approximately 263.96 g/mol. This compound is characterized by the presence of two bromomethyl groups attached to a benzene ring at the para position. Its chemical structure can be represented as follows:
textBr | C6H4-CH2-Br
1,4-Bis(bromomethyl)benzene is a colorless to light yellow solid at room temperature and is soluble in organic solvents. It has potential applications in various fields, including organic synthesis and materials science.
1,4-Bis(bromomethyl)benzene itself does not have a well-defined mechanism of action in biological systems. Its primary use lies as a building block in organic synthesis for the preparation of other compounds with specific biological activities.
Research indicates that 1,4-bis(bromomethyl)benzene exhibits biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2D6 enzymes, which are involved in drug metabolism . This suggests potential implications in pharmacology and toxicology, particularly concerning drug-drug interactions.
Several methods have been developed for synthesizing 1,4-bis(bromomethyl)benzene:
1,4-Bis(bromomethyl)benzene finds applications across various domains:
Studies have highlighted the interaction of 1,4-bis(bromomethyl)benzene with biological systems, particularly regarding its role as a substrate for cytochrome P450 enzymes. Understanding these interactions is crucial for assessing its safety profile and potential drug interactions . Further research into its metabolic pathways could provide insights into its pharmacokinetics.
Several compounds share structural similarities with 1,4-bis(bromomethyl)benzene. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Similarity Index | Unique Features |
|---|---|---|---|
| 1-(Bromomethyl)-3,5-dimethylbenzene | Structure | 1.00 | Contains methyl groups that affect reactivity. |
| 1-(Bromomethyl)-2,3-dimethylbenzene | Structure | 0.96 | Different arrangement of methyl groups. |
| 2-(Bromomethyl)-1,3,5-trimethylbenzene | Structure | 0.92 | Features three methyl substituents affecting sterics. |
| 1,4-Dibromobenzene | Structure | 0.90 | Lacks bromomethyl groups but has similar halogenation. |
The uniqueness of 1,4-bis(bromomethyl)benzene lies in its specific arrangement of bromomethyl groups on the benzene ring and its resultant reactivity profile compared to these similar compounds.
Corrosive